Chemical properties of 2-(2-Cyanophenyl)-3'-iodoacetophenone
Chemical properties of 2-(2-Cyanophenyl)-3'-iodoacetophenone
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(2-Cyanophenyl)-3'-iodoacetophenone
Executive Summary
2-(2-Cyanophenyl)-3'-iodoacetophenone is a multi-functional aromatic ketone of significant interest to the chemical and pharmaceutical research communities. Its structure incorporates three distinct and synthetically valuable reactive centers: an aryl iodide, a benzonitrile, and a ketone. This unique combination makes it a highly versatile building block for the synthesis of complex molecular architectures and novel heterocyclic systems. The aryl iodide is particularly amenable to modern cross-coupling methodologies, providing a robust handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, outlines its reactivity, proposes a viable synthetic pathway, and discusses its potential applications, particularly in the field of drug discovery.
Molecular Identity and Physicochemical Properties
Nomenclature and Structure
The molecule, systematically named 2-(2-Cyanophenyl)-3'-iodoacetophenone, is a derivative of acetophenone. The core structure consists of a two-carbon chain linking two substituted phenyl rings, with one carbon being part of a carbonyl group.
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Acetophenone Core: The C(=O)CH₂ moiety.
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3'-Iodo Substitution: An iodine atom is located at the meta position of the phenyl ring attached to the carbonyl carbon.
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2-Cyano Substitution: A nitrile group is located at the ortho position of the phenyl ring attached to the methylene carbon.
Chemical Structure:
Reactions at the Aryl-Iodide Moiety: A Gateway to Molecular Complexity
The carbon-iodine bond is the most versatile reaction site on the molecule for constructing complex scaffolds. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to their high reactivity in oxidative addition steps. This enables the formation of new bonds with a wide array of coupling partners. A procedure for a Stille coupling involving a related iodoacetophenone derivative demonstrates the utility of this functional group.[1]
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Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl structures.
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Heck Coupling: Reaction with alkenes to form substituted olefins.
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Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to generate aryl alkynes.
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Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.
Transformations of the Ketone Functionality
The ketone group can be readily transformed:
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Reduction: Selective reduction using agents like sodium borohydride (NaBH₄) yields the corresponding secondary alcohol.
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Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl, extending the carbon skeleton.
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Wittig Reaction: Conversion of the carbonyl to an alkene using a phosphonium ylide.
Chemistry of the Benzonitrile Group
The cyano group offers further synthetic options:
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Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid or partially to an amide.
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Reduction: Catalytic hydrogenation or reduction with strong hydrides like LiAlH₄ converts the nitrile to a primary amine (benzylamine derivative).
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Cycloaddition: The nitrile can participate in [3+2] cycloadditions with reagents like azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.
Proposed Synthetic Route
A plausible and robust synthesis for 2-(2-Cyanophenyl)-3'-iodoacetophenone involves the nucleophilic substitution of a benzylic halide with a cyanide source, followed by oxidation. A more direct approach is the Friedel-Crafts acylation of 2-iodotoluene with 2-cyanobenzoyl chloride, though this may present regioselectivity challenges. A highly reliable method would be the α-arylation of 3'-iodoacetophenone.
Detailed Experimental Protocol (Proposed)
This protocol describes a palladium-catalyzed α-arylation of 3'-iodoacetophenone with 2-bromobenzonitrile.
Step 1: Synthesis of 2-(2-Cyanophenyl)-3'-iodoacetophenone
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Inert Atmosphere: To a flame-dried Schlenk flask, add 3'-iodoacetophenone (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 5 mol%).
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Reagents: Add sodium tert-butoxide (1.5 eq) as the base.
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Solvent: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous toluene via syringe.
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Coupling Partner: Add 2-bromobenzonitrile (1.2 eq) to the mixture.
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Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
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Workup: Cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
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Characterization: Confirm the structure of the purified product using NMR, IR, and high-resolution mass spectrometry.
Applications in Research and Development
The true potential of this molecule is as a versatile starting material or intermediate. Acetophenone derivatives are widely used as precursors in the synthesis of resins, pharmaceuticals, and fragrances.[2][3][4]
A Versatile Scaffold for Medicinal Chemistry
The combination of a cross-coupling handle (iodo group) and other modifiable functional groups makes this compound an attractive scaffold for generating libraries of drug-like molecules. For instance, the related compound 3'-iodoacetophenone is used in the synthesis of sulfonamide derivatives that act as inhibitors of matrix metalloproteinases (MMP-2/MMP-9), which are implicated in cancer metastasis.[5] This highlights the potential of the iodoacetophenone core in developing targeted therapeutics. The 2-cyanophenyl moiety can be used to introduce further complexity or to modulate pharmacokinetic properties.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 2-(2-Cyanophenyl)-3'-iodoacetophenone. Hazard information is inferred from related iodoacetophenone and acetophenone compounds.
| Hazard Class | Statement | GHS Pictogram | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Exclamation Mark | [6][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark | [7][8] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Exclamation Mark | [6][7][8] |
| Target Organ Toxicity | H335: May cause respiratory irritation | Exclamation Mark | [8][9] |
Personal Protective Equipment (PPE)
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Skin and Body Protection: Wear a lab coat. Ensure adequate ventilation, or use a fume hood.[7][9]
Storage and Stability
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
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Keep away from heat, sparks, and open flames. Acetophenone itself is a combustible liquid.[6][10]
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Protect from light.
Spill and Disposal Procedures
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Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
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Avoid release to the environment.[6]
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Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
2-(2-Cyanophenyl)-3'-iodoacetophenone is a compound with significant untapped potential. Its chemical architecture, featuring three distinct and synthetically useful functional groups, positions it as a valuable intermediate for researchers in drug discovery and materials science. The ability to perform selective, high-yield transformations at each site—particularly modern cross-coupling reactions at the aryl iodide position—provides a clear path for the rapid generation of novel and complex molecules. This guide serves as a foundational resource for understanding and leveraging the unique chemical properties of this promising synthetic building block.
References
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Industrial production of acetophenone and its applications. ResearchGate. Available from: [Link]
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Liebeskind, L. S., & Peña-Cabrera, E. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses, 77, 135. Available from: [Link]
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Material Safety Data Sheet - Acetophenone. Harper College. Available from: [Link]
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2'-Iodoacetophenone | C8H7IO | CID 240431. PubChem, National Institutes of Health. Available from: [Link]
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3-Hydroxyacetophenone | C8H8O2 | CID 8487. PubChem, National Institutes of Health. Available from: [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2016(2), M888. Available from: [Link]
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Es-Safi, I., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(1), 1-23. Available from: [Link]
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Zubkov, V. A., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Metabolites, 13(5), 633. Available from: [Link]
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3'-Aminoacetophenone | C8H9NO | CID 7417. PubChem, National Institutes of Health. Available from: [Link]
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Mohareb, R. M., et al. (2022). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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2-(4-cyanophenyl)-2'-iodoacetophenone | 898784-41-3. Sigma-Aldrich (Chinese). Available from: [Link]
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